7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms, fused to a benzene ring. The presence of a chloro substituent and a dimethylamino phenyl group further defines its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable electrophile to form the benzoxazepine ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Dimethylamino Phenyl Group: This step often involves a nucleophilic substitution reaction where a dimethylamino phenyl group is introduced using reagents like dimethylamine and a suitable aryl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.
Catalysts and Solvents: The use of catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) can enhance reaction efficiency and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H₂) and palladium on carbon (Pd/C) can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced benzoxazepine derivatives.
Substitution Products: Halogenated or alkylated benzoxazepine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Industry
Material Science: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved include:
Neurotransmitter Modulation: Influences the release and uptake of neurotransmitters in the central nervous system.
Enzyme Inhibition: Inhibits specific enzymes involved in inflammatory and pain pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the dimethylamino group, resulting in different pharmacological properties.
4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the chloro substituent, affecting its chemical reactivity and biological activity.
Uniqueness
Structural Features: The presence of both chloro and dimethylamino groups confers unique chemical and biological properties.
Pharmacological Profile: Exhibits a distinct profile in terms of potency and selectivity for its molecular targets.
This detailed overview provides a comprehensive understanding of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
7-Chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as a benzoxazepine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H19ClN2O2, with a molecular weight of approximately 336.81 g/mol. The compound features a chloro group and a dimethylamino group attached to a benzoxazepine core, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits such as Alzheimer's disease .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating the neuroprotective properties of benzoxazepine derivatives found that this compound significantly reduced neuronal apoptosis in vitro models exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases .
- Antidepressant Activity : In a rodent model of depression, administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was hypothesized to involve modulation of serotonergic pathways alongside cholinergic enhancement .
- Anticancer Potential : Research has indicated that this compound can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The combination with other chemotherapeutic agents showed synergistic effects in reducing tumor viability .
Properties
IUPAC Name |
7-chloro-4-[4-(dimethylamino)phenyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-19(2)14-4-6-15(7-5-14)20-10-12-9-13(18)3-8-16(12)22-11-17(20)21/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOTUUOWEPXZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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